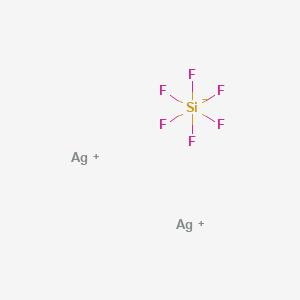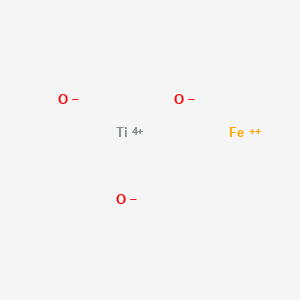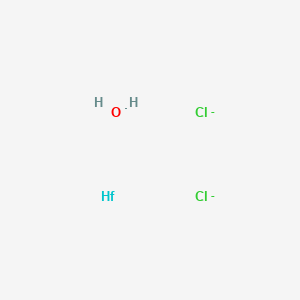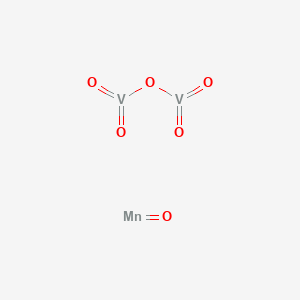
RUBIDIUM VANADATE (PYRO)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium vanadate (pyro) is a compound composed of rubidium, vanadium, and oxygen It is a member of the vanadate family, which includes various compounds containing the vanadate ion (VO₄³⁻)
准备方法
Rubidium vanadate (pyro) can be synthesized through several methods. One common method involves the solid-state reaction of rubidium carbonate (Rb₂CO₃) and vanadium pentoxide (V₂O₅) at high temperatures. The reaction typically occurs at temperatures around 700-800°C, resulting in the formation of rubidium vanadate (pyro) along with the release of carbon dioxide (CO₂) gas .
Another method involves the use of a hydrothermal synthesis approach, where rubidium hydroxide (RbOH) and vanadium pentoxide (V₂O₅) are reacted in an aqueous solution under high pressure and temperature conditions. This method allows for better control over the crystal structure and morphology of the resulting rubidium vanadate (pyro) crystals .
化学反应分析
Rubidium vanadate (pyro) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, rubidium vanadate (pyro) can react with oxidizing agents such as hydrogen peroxide (H₂O₂) to form higher oxidation state vanadates. In reduction reactions, it can be reduced by reducing agents like sodium borohydride (NaBH₄) to form lower oxidation state vanadates .
Substitution reactions involve the replacement of rubidium ions with other cations, such as potassium or cesium, resulting in the formation of mixed vanadates. These reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
科学研究应用
Rubidium vanadate (pyro) has several scientific research applications due to its unique properties. In materials science, it is used as a phosphor material in luminescent devices, such as light-emitting diodes (LEDs) and display screens. Its luminescent properties make it suitable for applications in optoelectronics and photonics .
In chemistry, rubidium vanadate (pyro) is studied for its catalytic properties. It can act as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to undergo multiple oxidation states makes it a versatile catalyst for different chemical processes .
In biology and medicine, rubidium vanadate (pyro) is investigated for its potential use in imaging and diagnostic applications. Its luminescent properties can be utilized in bioimaging techniques to visualize biological structures and processes .
作用机制
The mechanism of action of rubidium vanadate (pyro) is primarily based on its ability to undergo redox reactions and interact with various molecular targets. In catalytic applications, it can facilitate electron transfer processes, leading to the oxidation or reduction of substrates. The vanadate ion (VO₄³⁻) can act as an electron acceptor or donor, depending on the reaction conditions .
In luminescent applications, the mechanism involves the absorption of light energy by the vanadate ion, followed by the emission of light at specific wavelengths. This process is influenced by the crystal structure and composition of the rubidium vanadate (pyro) material .
相似化合物的比较
Rubidium vanadate (pyro) can be compared with other similar compounds, such as potassium vanadate (pyro) and cesium vanadate (pyro). These compounds share similar chemical structures and properties but differ in their cationic components. For example, potassium vanadate (pyro) contains potassium ions (K⁺) instead of rubidium ions (Rb⁺), while cesium vanadate (pyro) contains cesium ions (Cs⁺) .
The uniqueness of rubidium vanadate (pyro) lies in its specific luminescent properties and its ability to form stable crystal structures. The choice of cation can influence the overall properties of the vanadate compound, including its luminescence, stability, and reactivity .
属性
CAS 编号 |
13597-61-0 |
|---|---|
分子式 |
O6Rb4V2 |
分子量 |
539.75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)







